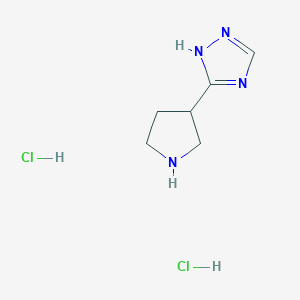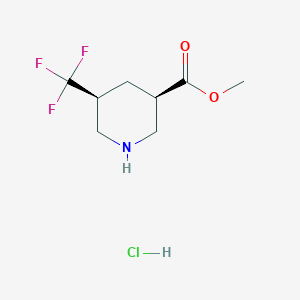
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TPI, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. TFB-TPI is a small molecule inhibitor that targets the enzyme triosephosphate isomerase (TPI). In
Scientific Research Applications
Crystal Structure Analysis
Research on related N-(pyridin-2-ylmethyl)benzamide derivatives, like the study by Artheswari, Maheshwaran, & Gautham (2019), focuses on crystal structure and Hirshfeld surface analysis. Such studies provide insights into the molecular arrangements and interactions, which are crucial for understanding the compound's physical properties and reactivity.
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a significant area of application, with thiophene derivatives playing a key role in producing various nitrogen nucleophiles and heterocyclic structures, as described in the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates.
Catalytic Applications
Catalysis is another crucial application, with yttrium-catalyzed synthesis processes like those discussed by Kretschmer et al. (2010) in their study on polyethylene synthesis. These processes are vital for advancing materials science and polymer chemistry.
Medicinal Chemistry
In medicinal chemistry, compounds similar to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide serve as key intermediates or motifs in drug discovery and development. Zhou et al. (2008) describe the design and synthesis of related compounds as histone deacetylase inhibitors with potential anticancer activity in their study on MGCD0103.
Organometallic and Coordination Chemistry
The role of pyridinecarboxamidato complexes in organometallic and coordination chemistry, particularly in ethylene polymerization, as reported by Lee, Bu, & Bazan (2001) in their research on Pyridinecarboxamidato-Nickel(II) Complexes, showcases the versatility of pyridine and thiophene derivatives in catalytic processes.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-8-2-1-7-17(18)19(26)25(11-9-16-6-4-12-27-16)14-15-5-3-10-24-13-15/h1-8,10,12-13H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJVFOKDXJSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2468005.png)
![N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2468007.png)





![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2468016.png)
![(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid](/img/structure/B2468020.png)




